molecular formula C14H19NO B2957806 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol CAS No. 1216120-31-8

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol

Cat. No.: B2957806
CAS No.: 1216120-31-8
M. Wt: 217.312
InChI Key: OKFSUFYTHUYHCJ-UHFFFAOYSA-N
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Description

“2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The molecular formula of this compound is C14H19NO, and it has a molecular weight of 217.312.


Synthesis Analysis

In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .

Scientific Research Applications

Catalytic Enantioselective Synthesis

One significant application of this compound is in the catalytic enantioselective synthesis of aryl alkyl ketones. Researchers resolved the amino alcohol rac-1-(1,2,3,4-tetrahydroisoquinoline-1-yl)-cyclopentanol via its O,O′-dibenzoyl-tartaric acid salt. This process utilized enantiomeric amino alcohols for the enantioselective reduction of prochiral aryl alkyl ketones, yielding secondary alcohols with high enantiomeric excess (Reiners & Martens, 1997).

Alkylation and Nucleophilic Reactivity

The nucleophilic reactivity of the 1-position in 1,2,3,4-tetrahydroisoquinoline was enhanced through lithiation, allowing for successful alkylation even with less reactive alkylating agents. This process was instrumental in synthesizing 1-substituted tetrahydroisoquinolines with excellent yields, showcasing the compound's utility in modifying isoquinoline skeletons (Seebach et al., 1983).

Anticancer Applications

Another area of research has focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. The derivatives of this compound, with modifications on the phenyl ring, displayed potent cytotoxicity against breast cancer cell lines, highlighting the compound's potential in pharmaceutical applications for cancer treatment (Redda, Gangapuram, & Ardley, 2010).

Synthesis of Spirooxindoles

Furthermore, this compound played a role in the diastereoselective synthesis of dispirooxindoles via [3+2] cycloaddition, indicating its importance in creating novel compounds with potential medicinal applications. This research demonstrated the high regioselectivity and diastereoselectivity of the reaction, with preliminary evaluations suggesting cytotoxicities against cancer cell lines (Huang et al., 2018).

Synthetic Process Development

The structural framework of tetrahydroisoquinoline has also been explored for its pharmacological relevance. A scalable approach using Eaton’s reagent for the cyclization of substituted phenylacetamide analogs to tetrahydroisoquinoline-2-one was developed, offering a more practical method for synthesizing pharmacologically relevant molecules (Ulysse et al., 2010).

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-7-3-6-13(14)15-9-8-11-4-1-2-5-12(11)10-15/h1-2,4-5,13-14,16H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFSUFYTHUYHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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